1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one
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Overview
Description
1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidinone structure via a propyl chain
Mechanism of Action
Target of Action
Similar compounds, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial and antioxidant activities
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial and antioxidant activities of similar compounds , it can be hypothesized that this compound may interact with microbial cells to inhibit their growth and neutralize free radicals to prevent oxidative damage
Biochemical Pathways
Given the potential antimicrobial and antioxidant activities of similar compounds , it’s possible that this compound may interfere with the biochemical pathways involved in microbial growth and oxidative stress
Result of Action
Based on the potential antimicrobial and antioxidant activities of similar compounds , it can be hypothesized that this compound may result in the inhibition of microbial growth and the neutralization of free radicals at the molecular and cellular levels.
Future Directions
The future directions in the research of similar compounds could involve the development of novel and efficient metallo-drugs . The assessment of novel materials as antimicrobial drugs has been of significant importance due to the presence, and subsequently the development, of multidrug resistance to the widespread pathogens .
Preparation Methods
The synthesis of 1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole intermediate. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a propylamine derivative under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the benzothiazole ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Comparison with Similar Compounds
Similar compounds to 1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one include other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds also feature the benzothiazole ring but with different substituents at the 2-position, leading to varied biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-11-5-6-13-12(10-11)17-15(21-13)16-7-3-9-18-8-2-4-14(18)19/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBCHSOBQVPDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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